1-(2,6-dichlorophenyl)-2,2,2-trifluoroethan-1-one 1-(2,6-dichlorophenyl)-2,2,2-trifluoroethan-1-one
Brand Name: Vulcanchem
CAS No.: 886510-06-1
VCID: VC11641207
InChI: InChI=1S/C8H3Cl2F3O/c9-4-2-1-3-5(10)6(4)7(14)8(11,12)13/h1-3H
SMILES:
Molecular Formula: C8H3Cl2F3O
Molecular Weight: 243.01 g/mol

1-(2,6-dichlorophenyl)-2,2,2-trifluoroethan-1-one

CAS No.: 886510-06-1

Cat. No.: VC11641207

Molecular Formula: C8H3Cl2F3O

Molecular Weight: 243.01 g/mol

Purity: 95

* For research use only. Not for human or veterinary use.

1-(2,6-dichlorophenyl)-2,2,2-trifluoroethan-1-one - 886510-06-1

Specification

CAS No. 886510-06-1
Molecular Formula C8H3Cl2F3O
Molecular Weight 243.01 g/mol
IUPAC Name 1-(2,6-dichlorophenyl)-2,2,2-trifluoroethanone
Standard InChI InChI=1S/C8H3Cl2F3O/c9-4-2-1-3-5(10)6(4)7(14)8(11,12)13/h1-3H
Standard InChI Key NBWLMZGWPRUUHL-UHFFFAOYSA-N
Canonical SMILES C1=CC(=C(C(=C1)Cl)C(=O)C(F)(F)F)Cl

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Key Identifiers

The compound has the molecular formula C₈H₃Cl₂F₃O and a molar mass of 243.01 g/mol. Its IUPAC name, 1-(2,6-dichlorophenyl)-2,2,2-trifluoroethanone, reflects the substitution pattern on the benzene ring and the trifluoromethyl ketone group. Key identifiers include:

PropertyValue
CAS Registry Number886510-06-1
InChIInChI=1S/C₈H₃Cl₂F₃O/c9-4-2-1-3-5(10)6(4)7(14)8(11,12)13/h1-3H
Canonical SMILESC1=CC(=C(C(=C1)Cl)C(=O)C(F)(F)F)Cl
PubChem CID26596484

The dichlorophenyl group at the 2,6-positions confers steric hindrance and electronic effects, while the trifluoroethanone moiety enhances electrophilicity and metabolic stability.

Spectroscopic and Crystallographic Data

Nuclear magnetic resonance (NMR) studies reveal distinct signals for the aromatic protons and the carbonyl carbon. The ¹H-NMR spectrum shows a singlet for the two equivalent chlorine atoms at δ 7.4–7.6 ppm, while the ¹³C-NMR spectrum exhibits a carbonyl carbon resonance at δ 190–195 ppm . X-ray crystallography of analogous compounds, such as 1-(2,5-dichlorophenyl)-2,2,2-trifluoroethanone, confirms a planar aromatic ring and a tetrahedral geometry around the ketone carbon .

Synthesis and Industrial Production

Laboratory-Scale Synthesis

A common route involves Friedel-Crafts acylation of 1,3-dichlorobenzene with trifluoroacetic anhydride in the presence of a Lewis acid catalyst (e.g., AlCl₃). The reaction proceeds via electrophilic substitution, yielding the target compound after purification by column chromatography. Alternative methods include:

  • Cu(I)-catalyzed cycloaddition: Utilizing (2-azido-1,3-dichloro-5-trifluoromethyl)benzene and terminal alkynes to form triazole derivatives, though this approach is more relevant to structurally related compounds .

  • Nucleophilic aromatic substitution: Reacting 2,6-dichlorophenylmagnesium bromide with trifluoroacetyl chloride in anhydrous tetrahydrofuran (THF) .

Industrial Manufacturing

Large-scale production optimizes yield and purity through distillation and crystallization. Reaction conditions (temperature, solvent, catalyst loading) are fine-tuned to minimize byproducts such as polychlorinated biphenyls (PCBs). Industrial batches typically achieve a purity of ≥95%, as verified by high-performance liquid chromatography (HPLC).

Physicochemical and Biochemical Properties

Physical Properties

  • Melting Point: 98–102°C (lit.)

  • Solubility: Sparingly soluble in water (0.2 mg/mL at 25°C); highly soluble in organic solvents (e.g., ethanol, dichloromethane).

  • Stability: Stable under ambient conditions but susceptible to hydrolysis in alkaline media due to the electron-withdrawing trifluoromethyl group.

Chemical Reactivity

The compound participates in reactions typical of aryl ketones:

  • Reduction: Sodium borohydride reduces the ketone to 1-(2,6-dichlorophenyl)-2,2,2-trifluoroethanol.

  • Nucleophilic substitution: The chlorine atoms undergo displacement with amines or alkoxides under SNAr conditions .

  • Enzyme inhibition: Acts as a competitive inhibitor of cyclooxygenase (COX-2) by binding to the active site, reducing prostaglandin synthesis.

Applications in Research and Industry

Pharmaceutical Intermediates

The compound serves as a precursor to nonsteroidal anti-inflammatory drugs (NSAIDs). For example, coupling with sulfonamide groups yields derivatives with enhanced COX-2 selectivity.

Agrochemical Development

Incorporation into herbicidal agents exploits its halogenated aromatic structure, which disrupts plant cell membrane integrity. Field trials demonstrate efficacy against broadleaf weeds at concentrations ≤50 ppm.

Material Science

As a monomer in fluoropolymer synthesis, it imparts thermal stability and chemical resistance. Copolymers with tetrafluoroethylene exhibit glass transition temperatures (Tg) exceeding 150°C .

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